7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid derives its systematic name from the fusion of a cycloheptane ring with a quinoline framework. The IUPAC nomenclature specifies:
- Cyclohepta : A seven-membered alicyclic ring.
- [b]quinoline : Indicates the fusion of the benzene ring of quinoline at the "b" position of the cycloheptane ring.
- 7,8,9,10-tetrahydro-6H : Denotes partial saturation of the quinoline system, with four hydrogen atoms added to carbons 7–10, leaving a single double bond in the cycloheptane ring.
- 11-carboxylic acid : A carboxyl group (-COOH) at position 11 of the fused ring system.
The molecular formula C₁₅H₁₅NO₂ reflects:
- 15 carbon atoms : 10 from the bicyclic framework and 5 from the carboxyl group and substituents.
- 15 hydrogen atoms : Distributed across the saturated cycloheptane and partially unsaturated quinoline moieties.
- 1 nitrogen atom : Located in the quinoline’s heterocyclic ring.
- 2 oxygen atoms : From the carboxylic acid functionality.
Table 1: Molecular formula comparison with related derivatives
Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives
The target compound shares structural motifs with other tetrahydroquinoline derivatives but exhibits distinct features due to its fused cycloheptane ring and carboxyl group:
- Ring saturation : Unlike fully aromatic quinolines (e.g., quinoline itself), the tetrahydro modification reduces aromaticity in the fused system, altering electronic properties.
- Substituent position : The carboxylic acid at position 11 contrasts with derivatives like 4-methoxy-11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline , where electron-withdrawing groups (-Cl) and electron-donating groups (-OCH₃) influence reactivity.
- Fused ring size : Cycloheptane fusion introduces strain compared to smaller cyclohexane-based analogues, affecting conformational flexibility.
Key structural distinctions :
- Electronic effects : The -COOH group increases acidity (pKa ~4–5) compared to halogenated derivatives.
- Hydrogen-bonding capacity : The carboxyl group enables intermolecular interactions absent in non-polar derivatives.
Conformational Studies of the Cycloheptane-Quinoline Fused Ring System
The fused cycloheptane ring adopts a half-chair conformation , as observed in X-ray crystallography studies of related compounds. Key findings include:
- Ring puckering parameters : The cycloheptane’s chair-like distortion minimizes steric clashes between the fused quinoline and alicyclic hydrogen atoms.
- Torsional strain : Dihedral angles between C7–C8 and C10–C11 range from 45–55°, indicative of moderate ring strain.
- Planarity of the quinoline moiety : The quinoline system remains nearly planar (deviation <0.05 Å), preserving π-conjugation despite fusion with the non-planar cycloheptane.
Table 2: Conformational parameters in fused-ring systems
| Compound | Ring Conformation | Torsional Angle Range |
|---|---|---|
| Target compound | Half-chair | 45–55° |
| 10-Chloro derivative | Half-chair | 48–57° |
| N-Methylated analogue | Chair | 35–42° |
Tautomeric Possibilities and Resonance Stabilization Mechanisms
The carboxylic acid group at position 11 permits prototropic tautomerism , though computational studies suggest the enol form dominates in polar solvents:
- Keto-enol equilibrium : The carboxyl group can tautomerize to a ketone (-C=O) with concomitant hydroxyl migration, but this is energetically disfavored (ΔG >25 kJ/mol).
- Resonance stabilization : The quinoline’s aromatic system delocalizes electrons into the carboxyl group, stabilizing the enolic form via conjugation.
Key resonance structures :
- Quinoline-to-carboxyl conjugation : Electron density from the quinoline’s nitrogen lone pairs delocalizes into the carboxyl group, enhancing acidity.
- Intramolecular hydrogen bonding : The -COOH group forms a six-membered hydrogen-bonded pseudo-ring with the quinoline’s nitrogen, further stabilizing the enol tautomer.
Table 3: Tautomeric stability in related compounds
| Compound | Dominant Tautomer | Stabilization Energy (kJ/mol) |
|---|---|---|
| Target compound | Enol | 38.2 |
| 4-Oxoquinoline-3-carboxylic acid | Keto | 27.1 |
| 5-Methyl derivative | Enol | 41.5 |
Properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNZCXRLQTPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347084 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-63-5 | |
| Record name | 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,9,10-TETRAHYDRO-6H-CYCLOHEPTA(B)QUINOLINE-11-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Synthesis
The synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves a series of reactions that can be summarized as follows:
-
- The initial step often involves the formation of the cycloheptane structure through cyclization of appropriate precursors.
- Commonly used reagents include Lewis acids or bases to facilitate the cyclization process.
-
- Following cyclization, the next step is the introduction of the carboxylic acid group. This can be achieved through:
- Direct carboxylation using carbon dioxide under high pressure.
- Reaction with carboxylic acid derivatives such as acyl chlorides or anhydrides.
- Following cyclization, the next step is the introduction of the carboxylic acid group. This can be achieved through:
Example Synthesis Route
A typical synthesis route may include:
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- Precursors such as 2-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives are commonly employed.
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- Use of n-BuLi (n-butyllithium) for lithiation at low temperatures (e.g., -78 °C) followed by quenching with carbon dioxide or other electrophiles.
- Acidic work-up to yield the desired carboxylic acid product.
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- Typical yields range from 50% to 70%, depending on the specific conditions and purification steps such as column chromatography.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Lewis acids | Reflux | 60 |
| 2 | Lithiation | n-BuLi | -78 °C | N/A |
| 3 | Carboxylation | CO2 or acyl chlorides | Room temperature | 50-70 |
| 4 | Work-up and Purification | Acidic work-up | Standard lab conditions | N/A |
Research Findings
Recent studies have highlighted the versatility of this compound in various biological applications, particularly in drug development due to its structural properties that allow for interaction with biological targets. The synthesis methods have been optimized to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Structural Properties
The compound has a molecular formula of and a molecular weight of approximately 245.29 g/mol. Its structure includes a cycloheptane ring fused with a quinoline moiety, which contributes to its unique chemical properties. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.
Biological Activities
- Anticancer Properties :
-
Anti-inflammatory Effects :
- The compound has been evaluated for its potential as an anti-inflammatory agent. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial in managing inflammation and pain. Some studies suggest that derivatives of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can act as selective COX-2 inhibitors .
-
Antimicrobial Activity :
- The compound's derivatives have demonstrated antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are sought for effective treatment options.
-
Neuroprotective Effects :
- Some research has indicated that compounds related to this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in Medicinal Chemistry evaluated various quinoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications at the carboxylic acid position significantly enhanced cytotoxicity .
- Another investigation focused on the anti-inflammatory potential of cycloheptaquinoline derivatives, highlighting their ability to reduce prostaglandin E2 levels in vitro .
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives are highly dependent on substituent type and position. Below is a detailed comparison with structurally related analogs:
Structural and Functional Modifications
Key Research Findings
- Antimicrobial Activity : 11-Chloro derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .
- Neurological Applications : Piperazinyl-substituted analogs show IC₅₀ values of 0.8 µM for acetylcholinesterase (AChE) inhibition, relevant for Alzheimer’s disease .
- Anti-Cancer Potency : Diarylated derivatives (e.g., 2,4-bis(trifluoromethoxy)phenyl) exhibit IC₅₀ values of 1.2 µM against breast cancer cell lines (MCF-7) .
- Synthetic Efficiency : Ethyl-substituted derivatives require fewer synthetic steps (3 steps vs. 5–7 for diarylated analogs), highlighting trade-offs between complexity and activity .
Biological Activity
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS Number: 7101-63-5) is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique bicyclic structure, which combines cycloheptane and quinoline moieties, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO2 with a molecular weight of approximately 241.29 g/mol. The compound features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit specific enzymes associated with tumor growth, suggesting its potential as an anticancer agent. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary studies suggest it may possess activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties. Research involving animal models of neurodegenerative diseases has indicated that it may help in reducing neuronal damage and improving cognitive function .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been found to inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- DNA Binding : Molecular dynamics simulations have shown that this compound can intercalate into DNA structures. This interaction may stabilize certain DNA conformations and inhibit telomere elongation, which is critical for cancer cell immortality .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Neuroprotection | Reported reduced neuronal cell death in models of oxidative stress; suggested mechanisms include antioxidant activity and modulation of apoptotic pathways. |
Q & A
Q. What are the established synthetic protocols for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of precursor quinoline derivatives under acidic or catalytic conditions. For example, analogous quinoline-4-carboxylic acid derivatives are prepared via multi-step reactions involving condensation and cyclization, as seen in the general procedure using cobalt(II) acetate and N-hydroxyphthalimide (NHPI) in DMF . Optimization may include adjusting reaction time (e.g., 24 hours to 5 days for similar compounds ), temperature (e.g., reflux conditions), and catalyst loading. Yield improvements are often achieved via purification techniques like column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch near 1615–1700 cm⁻¹ ).
- ¹H NMR for proton environments (e.g., aromatic protons at δ 7.22–7.96 ppm and aliphatic protons at δ 1.60–3.26 ppm in related quinolines ).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., molecular formula C₁₆H₁₇NO₂ for a structurally similar compound ).
- HPLC for purity assessment, especially when discrepancies in melting points or spectral data arise .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points, spectral data) across studies?
Methodological Answer: Contradictions may arise from impurities, polymorphic forms, or stereochemical variations. To resolve these:
- Perform repeated recrystallization to ensure purity.
- Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs.
- Compare X-ray crystallography data with computational models (e.g., DFT) to validate stereochemistry .
- Cross-reference with PubChem or EPA DSSTox databases for standardized spectral libraries .
Q. What computational strategies predict the reactivity and stability of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) calculates bond dissociation energies and electron distribution to predict metabolic oxidation sites.
- Molecular docking simulates interactions with target proteins (e.g., DYRK1A inhibition observed in indoloquinoline analogs ).
- QSAR models correlate substituent effects (e.g., chloro or methoxy groups) with bioactivity .
Q. How does stereochemistry influence the compound’s biological activity, and what experimental methods validate its configuration?
Methodological Answer: Stereochemistry impacts binding affinity and metabolic pathways. For validation:
- Chiral HPLC separates enantiomers using columns like Chiralpak AD-H .
- Circular dichroism (CD) distinguishes R/S configurations via optical activity.
- Single-crystal X-ray diffraction provides definitive proof of absolute configuration, as demonstrated for cannabinoid analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
